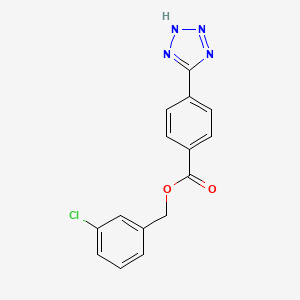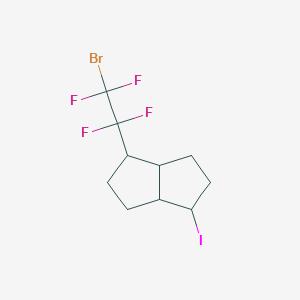
Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo-: is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a pentalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo- typically involves multi-step organic reactions. The starting materials often include pentalene derivatives and halogenated ethyl compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo- can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The compound can participate in addition reactions, particularly with unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation reactions may produce oxygenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine: While specific biological and medicinal applications of this compound are not well-documented, its structural features suggest potential use in drug discovery and development. The presence of multiple halogen atoms may enhance the compound’s bioactivity and stability.
Industry: In industry, this compound may be used in the development of advanced materials, including polymers and coatings. Its unique properties can contribute to the performance and durability of these materials.
Wirkmechanismus
The mechanism of action of Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo- involves interactions with molecular targets through its halogen atoms and pentalene core. These interactions can influence the compound’s reactivity and stability. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or potential biological applications.
Vergleich Mit ähnlichen Verbindungen
Pentalene Derivatives: Other pentalene derivatives with different substituents.
Halogenated Compounds: Compounds with similar halogenation patterns, such as 1-(2-bromo-1,1,2,2-tetrafluoroethyl) derivatives.
Uniqueness: Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo- is unique due to its combination of a pentalene core with multiple halogen atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
147297-42-5 |
|---|---|
Molekularformel |
C10H12BrF4I |
Molekulargewicht |
415.00 g/mol |
IUPAC-Name |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-4-iodo-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C10H12BrF4I/c11-10(14,15)9(12,13)7-3-1-6-5(7)2-4-8(6)16/h5-8H,1-4H2 |
InChI-Schlüssel |
SQRQSKUFTIVOLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2C1C(CC2)I)C(C(F)(F)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)

![{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12542664.png)
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)
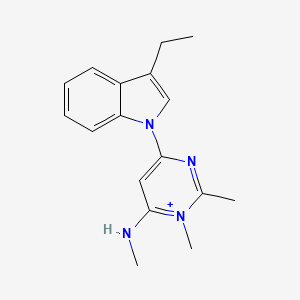
![2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene](/img/structure/B12542678.png)
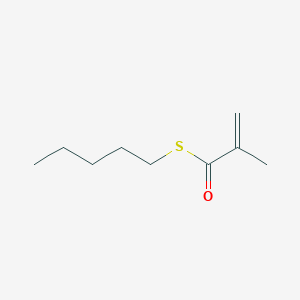
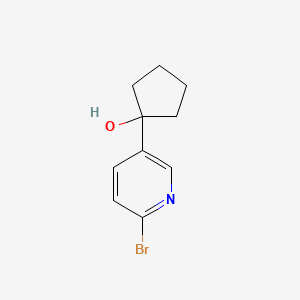
![(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542692.png)
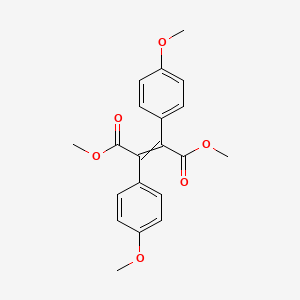
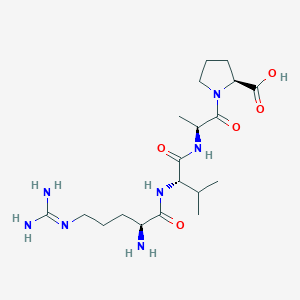
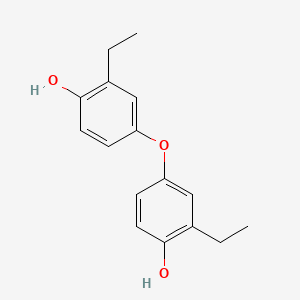
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)
